

Technical Support Center: Gibberellin Receptor (GID1) Functional Redundancy

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Compound of Interest

Compound Name: *Gibberellic acid*

Cat. No.: *B1671473*

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Welcome to the technical support center for researchers working with gibberellin (GA) receptor genes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges arising from the functional redundancy of GID1 genes.

Frequently Asked Questions (FAQs)

Q1: Why do my single-gene knockouts of a GID1 receptor show no discernible phenotype?

A1: This is a common issue and is primarily due to high functional redundancy among GID1 paralogs. In many plant species, such as *Arabidopsis thaliana* and tomato (*Solanum lycopersicum*), multiple GID1 genes encode GA receptors with overlapping functions.^{[1][2]} The remaining functional GID1 genes can compensate for the loss of a single paralog, thus masking the expected phenotype under standard growth conditions.^{[1][2]} For instance, in *Arabidopsis*, single *gid1a*, *gid1b*, or *gid1c* mutants develop normally.^[2] A significant phenotype, such as dwarfism, is often only observed in double or triple mutants.^{[1][2][3]}

Q2: How can I overcome functional redundancy to study the role of a specific GID1 gene?

A2: To circumvent functional redundancy, it is necessary to eliminate the function of multiple GID1 paralogs simultaneously. The recommended approach is to generate higher-order mutants (double, triple, etc.) using techniques like CRISPR/Cas9 or by crossing existing T-DNA insertion lines.^{[1][2]} The severity of the phenotype is expected to increase with the number of knocked-out GID1 genes. For example, the *Arabidopsis* *gid1a gid1c* double mutant exhibits a

semi-dwarf phenotype, while the *gid1a gid1b gid1c* triple mutant is severely dwarfed and completely insensitive to GA.[2][3]

Q3: My higher-order *gid1* mutants are sterile or have very poor germination. How can I propagate them?

A3: This is a known consequence of severely disrupting GA signaling. The Arabidopsis triple knockout mutant *atgid1a atgid1b atgid1c* does not germinate voluntarily.[3] To overcome this, you can try the following:

- **Seed Coat Removal:** Carefully peeling the seed coat after soaking can allow the embryo to germinate.[3]
- **Hormone Supplementation:** While the mutants are insensitive to GA, other hormones might be required for germination and initial seedling survival. This needs to be empirically tested.
- **Tissue Culture:** Rescuing embryos or very young seedlings on sterile nutrient medium can be an effective strategy.

For sterility issues, such as the reduced fertility in the *gid1a gid1b* double mutant due to shortened stamen filaments, manual pollination may be required to obtain seeds.[3][4]

Q4: I am seeing a phenotype in my single *gid1* mutant only under specific environmental conditions. Is this expected?

A4: Yes, this is an important finding. While redundancy can be robust under optimal or controlled laboratory conditions, environmental stress can unmask the specific roles of individual GID1 receptors. For example, in tomato, single *gid1* mutants that appear normal in controlled environments can exhibit dwarfism and phenotypic instability when grown in the field under changing conditions. This suggests that different GID1s may have specialized roles in adapting to environmental challenges.

Q5: How do I confirm that my mutant phenotype is due to impaired GA signaling?

A5: To confirm the link to GA signaling, you should perform a GA-response assay. This typically involves treating the mutant and wild-type plants with exogenous GA. A true GA-insensitive mutant will show little to no response (e.g., no increase in stem elongation), while wild-type

plants will respond robustly.[1][5] Additionally, you can measure the expression of GA-responsive genes. In GA-insensitive mutants, genes that are normally downregulated by GA (like GA20ox) will be upregulated, and DELLA proteins will accumulate.[1][2]

Troubleshooting Guides

Problem 1: Inconsistent results in GA dose-response experiments.

- Possible Cause 1: Inactive GA solution.
 - Solution: Prepare fresh **gibberellic acid** (GA₃ or GA₄) solutions for each experiment. Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
- Possible Cause 2: Paclobutrazol (PAC) pre-treatment variability.
 - Solution: PAC is a GA biosynthesis inhibitor used to reduce endogenous GA levels and synchronize plants. Ensure uniform application and concentration of PAC. Allow sufficient time for the inhibitor to take effect before applying exogenous GA.[1]
- Possible Cause 3: Developmental stage of plants.
 - Solution: Use plants at the same developmental stage for all treatments and replicates. The responsiveness to GA can vary with age.

Problem 2: Yeast two-hybrid (Y2H) assay fails to show GID1-DELLA interaction.

- Possible Cause 1: GA is not present in the medium.
 - Solution: The interaction between GID1 and DELLA proteins is strictly dependent on the presence of bioactive GA.[6][7][8] Ensure that GA is added to the selective medium at an appropriate concentration (e.g., 10-100 µM).[6][7]
- Possible Cause 2: Auto-activation by the bait or prey construct.
 - Solution: Before testing the interaction, transform yeast with your bait and prey constructs separately with an empty vector control. If growth occurs on the selective medium, it

indicates auto-activation, and the constructs may need to be re-cloned or different domains of the protein used.

- Possible Cause 3: Incorrect protein domains used.
 - Solution: The N-terminal region of DELLA proteins, containing the conserved DELLA and TVHYNP domains, is necessary for the interaction with GID1.^[7] Ensure your DELLA construct includes this region.

Data Presentation

Table 1: Phenotypic Summary of *Arabidopsis thaliana* gid1 Mutants

Genotype	Germination	Rosette Radius	Stem Elongation	Fertility	GA Response	Reference
Wild Type (Col-0)	Normal	Normal	Normal	Normal	Sensitive	[2]
gid1a	Normal	Normal	Normal	Normal	Sensitive	[2][4]
gid1b	Normal	Normal	Normal	Normal	Sensitive	[2][4]
gid1c	Normal	Normal	Normal	Normal	Sensitive	[2][4]
gid1a gid1b	Normal	Normal	Normal	Reduced	Sensitive	[2][3][4]
gid1a gid1c	Normal	Reduced	Semi-dwarf	Normal	Reduced	[2][3][4]
gid1b gid1c	Normal	Normal	Normal	Normal	Sensitive	[2][3][4]
gid1a gid1b gid1c	Fails	Severe Dwarf	Severe Dwarf	Sterile	Insensitive	[2][3]

Table 2: Relative Affinity of Tomato GID1 Receptors for DELLA (PRO) Protein

GID1 Receptor	Interaction with PRO (in presence of GA)	Relative Affinity	Reference
SIGID1a	Strong	Highest	[1]
SIGID1b1	Positive	Intermediate	[1]
SIGID1b2	Positive	Intermediate	[1]

Data based on yeast two-hybrid assays.

Experimental Protocols

Protocol 1: Generating Higher-Order Mutants using CRISPR/Cas9

This protocol provides a general workflow for creating double or triple mutants in a GID1 gene family.

- **gRNA Design and Selection:** Design 2-3 unique single guide RNAs (sgRNAs) targeting conserved exons or critical functional domains of each GID1 gene. Use online tools to minimize off-target effects.
- **Vector Construction:** Clone the selected sgRNAs into a plant expression vector containing the Cas9 nuclease. For multiplex editing, construct a vector containing multiple sgRNA expression cassettes.
- **Plant Transformation:** Transform the CRISPR/Cas9 construct into wild-type plants (e.g., Arabidopsis or tomato) using an appropriate method like Agrobacterium-mediated floral dip or leaf disc transformation.
- **Screening for Mutations (T1 Generation):**
 - Germinate T1 seeds on a selection medium if the vector contains a selectable marker.
 - Extract genomic DNA from putative transformants.

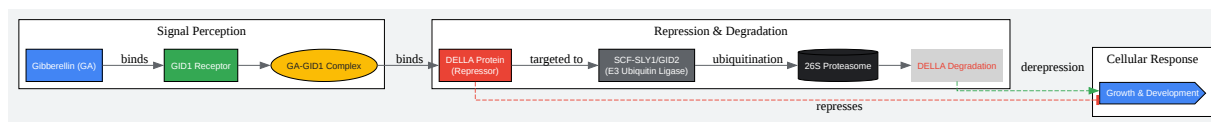
- PCR amplify the target regions of each GID1 gene.
- Sequence the PCR products to identify insertions, deletions (indels), or substitutions.
- Generation of Higher-Order Mutants (T2/T3 Generation):
 - Select T1 plants that are heterozygous or homozygous for mutations in one or more GID1 genes.
 - Self-pollinate these plants and screen the T2 generation to identify individuals homozygous for the desired mutations.
 - If necessary, cross single or double homozygous mutants to combine the mutations and generate the desired higher-order mutant in the T3 generation or beyond.
- Phenotypic Analysis: Once homozygous triple mutants are identified, conduct detailed phenotypic analysis, including germination assays, growth measurements, and GA-response experiments, comparing them to wild-type and lower-order mutants.[\[1\]](#)

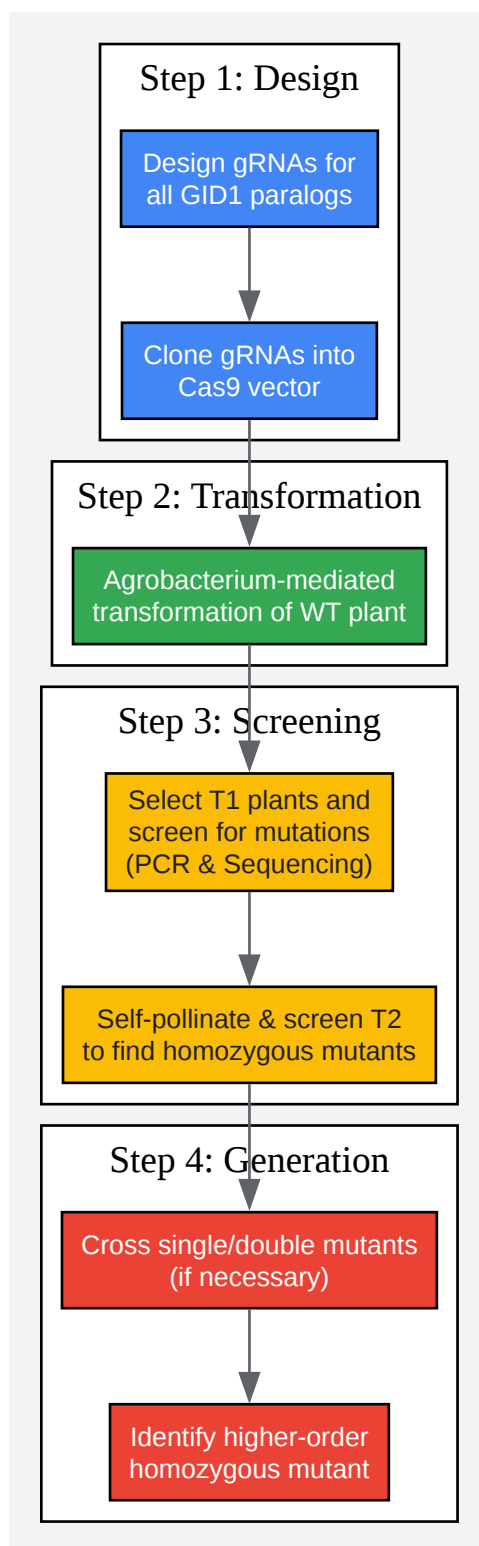
Protocol 2: Yeast Two-Hybrid (Y2H) Assay for GID1-DELLA Interaction

- Construct Preparation:
 - Clone the full-length coding sequence of your GID1 protein into a bait vector (e.g., pGBKT7, containing a DNA-binding domain - BD).
 - Clone the full-length coding sequence of your DELLA protein into a prey vector (e.g., pGADT7, containing an activation domain - AD).
- Yeast Transformation: Co-transform a suitable yeast strain (e.g., AH109 or Y2HGold) with the bait (BD-GID1) and prey (AD-DELLA) plasmids.
- Controls: Include the following controls:
 - Positive Control: A known interacting protein pair.
 - Negative Controls: BD-GID1 + empty AD vector; empty BD vector + AD-DELLA.

- Selection for Interaction:
 - Plate the transformed yeast on control medium lacking Leucine and Tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids.
 - Replica-plate or spot the colonies onto selective medium lacking Leucine, Tryptophan, Histidine, and Adenine (SD/-Leu/-Trp/-His/-Ade).
 - Crucially, prepare two sets of selective plates: one without GA and one supplemented with 100 μ M GA₃.^[6]
- Analysis of Results:
 - Growth on the SD/-Leu/-Trp plate confirms successful transformation.
 - Growth on the selective plate (SD/-Leu/-Trp/-His/-Ade) only in the presence of GA indicates a GA-dependent interaction.^{[6][7]} No growth should be observed on the selective plate without GA or in the negative controls.
- Quantitative Assay (Optional): Perform a liquid β -galactosidase assay using ONPG or CPRG as a substrate to quantify the strength of the interaction.

Visualizations





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